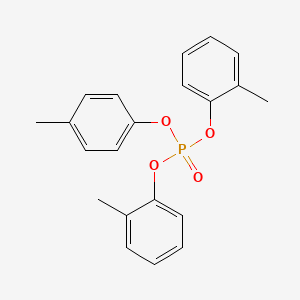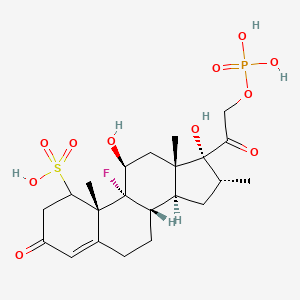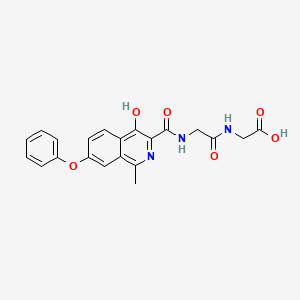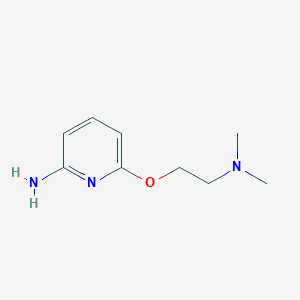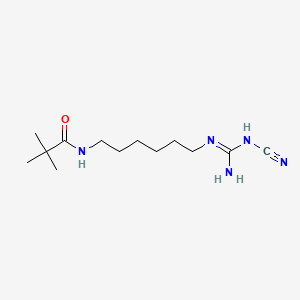
N-(6-(3-Cyanoguanidino)hexyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(3-Cyanoguanidino)hexyl)pivalamide typically involves the reaction of 6-aminohexylamine with pivaloyl chloride to form the corresponding pivalamide. This intermediate is then reacted with cyanoguanidine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-(3-Cyanoguanidino)hexyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanoguanidino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-(3-Cyanoguanidino)hexyl)pivalamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of N-(6-(3-Cyanoguanidino)hexyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoguanidino group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Comparison: N-(6-(3-Cyanoguanidino)hexyl)pivalamide is unique due to its specific structure, which includes a hexyl chain and a cyanoguanidino group. This structure imparts distinct chemical and biological properties, making it particularly useful in the synthesis of antimicrobial agents and enzyme inhibitors. In contrast, similar compounds may have different substituents or functional groups, leading to variations in their reactivity and applications .
Eigenschaften
Molekularformel |
C13H25N5O |
|---|---|
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
N-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H25N5O/c1-13(2,3)11(19)16-8-6-4-5-7-9-17-12(15)18-10-14/h4-9H2,1-3H3,(H,16,19)(H3,15,17,18) |
InChI-Schlüssel |
ABBMDROOWQCANU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCCCCCCN=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


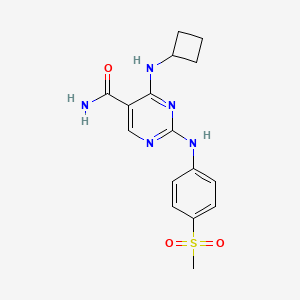
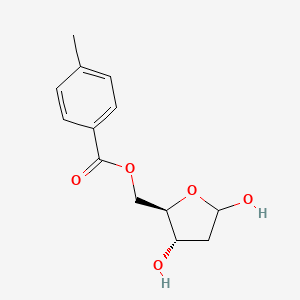

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
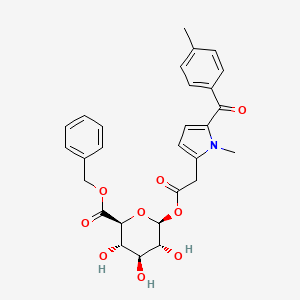
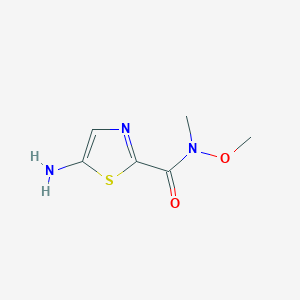
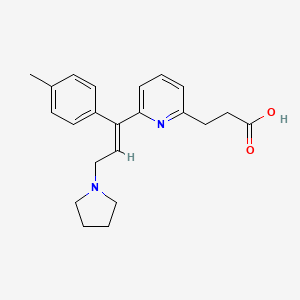
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

